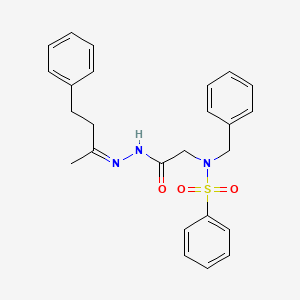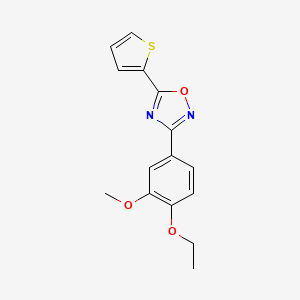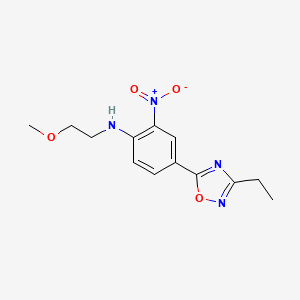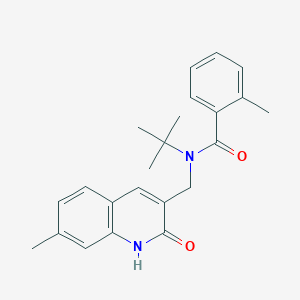![molecular formula C14H18N4O3 B7707841 2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]-N-propylaniline](/img/structure/B7707841.png)
2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]-N-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]-N-propylaniline is a complex organic compound that features a nitro group, an oxadiazole ring, and an aniline moiety
Preparation Methods
The synthesis of 2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]-N-propylaniline typically involves multiple steps. One common route includes the nitration of aniline derivatives followed by the formation of the oxadiazole ring through cyclization reactions. Industrial production methods often optimize these steps to improve yield and reduce costs. For instance, the use of specific catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]-N-propylaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include nitric acid for nitration, halogens for substitution, and specific catalysts for cyclization. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]-N-propylaniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]-N-propylaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with cellular components. The oxadiazole ring contributes to the compound’s stability and ability to interact with biological molecules .
Comparison with Similar Compounds
2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]-N-propylaniline can be compared with other similar compounds, such as:
2-Nitro-4-[3-(propan-2-YL)-1,2,4-triazol-5-YL]-N-propylaniline: This compound has a triazole ring instead of an oxadiazole ring, which affects its chemical properties and applications.
2-Nitro-4-[3-(propan-2-YL)-1,2,4-thiadiazol-5-YL]-N-propylaniline:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-propylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-4-7-15-11-6-5-10(8-12(11)18(19)20)14-16-13(9(2)3)17-21-14/h5-6,8-9,15H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELCCCFZBSTDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C2=NC(=NO2)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707763.png)
![N-cyclohexyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline](/img/structure/B7707766.png)
![2-ethoxy-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B7707770.png)
![(4E)-4-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7707778.png)


![4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-[(furan-2-YL)methyl]-2-nitroaniline](/img/structure/B7707803.png)

![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide](/img/structure/B7707828.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B7707830.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B7707833.png)

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7707837.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B7707848.png)
